3-[(4-nitrophenyl)sulfamoyl]benzoic Acid

Medicinal Chemistry Computational Chemistry ADME Prediction

3-[(4-Nitrophenyl)sulfamoyl]benzoic acid (CAS 328028-57-5) is a synthetic aryl sulfonamide characterized by a benzoic acid core, a sulfamoyl bridge, and a terminal 4-nitrophenyl group. This compound belongs to the broader class of sulfamoyl benzoic acids (SBAs), a group extensively investigated for modulating G-protein coupled receptors, enzymes, and ion channels.

Molecular Formula C13H10N2O6S
Molecular Weight 322.30 g/mol
Cat. No. B3014777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-nitrophenyl)sulfamoyl]benzoic Acid
Molecular FormulaC13H10N2O6S
Molecular Weight322.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C13H10N2O6S/c16-13(17)9-2-1-3-12(8-9)22(20,21)14-10-4-6-11(7-5-10)15(18)19/h1-8,14H,(H,16,17)
InChIKeyPRWBOHFORNIFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Nitrophenyl)sulfamoyl]benzoic Acid: A Precisely-Substituted Sulfonamide Scaffold for Targeted Chemical Biology


3-[(4-Nitrophenyl)sulfamoyl]benzoic acid (CAS 328028-57-5) is a synthetic aryl sulfonamide characterized by a benzoic acid core, a sulfamoyl bridge, and a terminal 4-nitrophenyl group . This compound belongs to the broader class of sulfamoyl benzoic acids (SBAs), a group extensively investigated for modulating G-protein coupled receptors, enzymes, and ion channels [1]. Its defining structural feature is the meta-substitution of the sulfamoyl group on the benzoic acid ring, combined with a para-nitro substituent on the terminal phenyl ring. This specific arrangement dictates its physicochemical properties (LogP, pKa) and hydrogen-bonding capabilities, making it a unique intermediate for derivatization and a distinct chemical probe compared to its ortho/para-substituted analogs.

Procurement Risk of 3-[(4-Nitrophenyl)sulfamoyl]benzoic Acid: Why Simple-In-Class Substitution is Not Feasible


Substituting 3-[(4-nitrophenyl)sulfamoyl]benzoic acid with a 'generic' sulfamoyl benzoic acid analog is scientifically precarious and can undermine experimental outcomes. The position of the sulfamoyl bridge on the benzoic acid core (meta vs. para) is a critical determinant of the molecule's three-dimensional conformation and electronic distribution, controlling its interaction with biological targets [1]. For instance, while para-sulfamoylbenzoic acid (p-SBA) acts as a carbonic anhydrase inhibitor with an IC50 of 120 µM, simple halogenated 3-sulfamoylbenzoic acids like 4-chloro-3-sulfamoylbenzoic acid show a completely different selectivity profile by targeting both cytosolic (hCA I/II) and tumor-associated transmembrane isoforms (hCA IX) [2]. Furthermore, the 4-nitrophenyl moiety is not inert; it is a key pharmacophore capable of participating in pi-stacking and charge-transfer interactions, and is a versatile handle for further reduction to a reactive amine . Exchanging it for a 3-nitrophenyl or unsubstituted phenyl analog would eliminate these specific properties, fundamentally altering the compound's utility in assay development or synthetic pathways.

Quantitative Differentiation Matrix for 3-[(4-Nitrophenyl)sulfamoyl]benzoic Acid vs. Closest Analogs


Physicochemical Differentiation: Meta-Sulfamoyl Substitution Decouples LogP and pKa from Analog Series

The target compound's meta-sulfamoyl configuration fundamentally alters its ionization state and lipophilicity compared to common para-analogs. This translates to distinct chromatographic retention and solubility behavior, critical for assay development. The target compound has a predicted LogP of 2.80, higher than the 2.20 predicted for the analog 2-hydroxy-5-[(4-nitrophenyl)sulfamoyl]benzoic acid, indicating superior membrane permeability potential. Its predicted pKa of 3.50 for the carboxylic acid group is distinct from the 2.90 predicted for 4-nitrophenyl 4-sulfamoylbenzoate due to the ester linkage's elimination of the acidic proton .

Medicinal Chemistry Computational Chemistry ADME Prediction

Electronic and Steric Differentiation via 4-Nitrophenyl Group Dictates Reactivity and Target Engagement

The 4-nitrophenyl moiety acts as a strong electron-withdrawing group (Hammett σp = +0.78), polarizing the sulfonamide N-H bond for stronger hydrogen bond donor capacity. This is a quantitative differentiator from the 3-nitrophenyl analog (σm = +0.71) [1]. This electronic difference makes the target compound a superior electrophilic substrate for nucleophilic aromatic substitution (SNAr) reactions after reduction of the nitro group, a well-established synthetic route for creating diverse libraries [2].

Synthetic Chemistry Chemical Probe Design Structure-Activity Relationship

Differentiated Biological Target Engagement: A Unique Profile vs. 4-Chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic Acid

A key point of differentiation is the observed in vitro cytotoxicity profile, which contrasts with the potent citrate transporter (PMCT) inhibition of its closest 4-chloro analog. While the 4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid (CTP inhibitor) acts as a potent and selective CTP inhibitor targeting mitochondrial citrate transport , the target compound shows a measurable but distinct cytotoxic IC50 of 25 µM against HeLa cells and 30 µM against MCF-7 cells, suggesting a different mechanism of action or target engagement . This information is sourced from aggregate vendor data and should be treated as supporting evidence for cellular activity distinct from CTP inhibition.

Chemical Biology Transporter Inhibition Phenotypic Screening

Regioisomeric Scaffold Differentiation: Uniqueness Confirmed by Absence from High-Impact SBA Agonist Series

A landmark study on sulfamoyl benzoic acid (SBA) analogues by Kiss et al. (2014) developed the first specific LPA2 agonists with subnanomolar activity. A full SAR was explored, but the series predominantly featured para-substituted and extensively modified scaffolds [1]. A key finding was that the activity and specificity for LPA2 were exquisitely sensitive to the substitution pattern on the terminal aromatic ring and the benzoic acid core. The 3-[(4-nitrophenyl)sulfamoyl]benzoic acid scaffold, with its unique meta-carboxyl / para-nitrophenyl combination, was not reported in this series, placing it in a region of chemical space unexplored in this context and available for immediate novel probing.

GPCR Agonist Discovery Medicinal Chemistry Chemical Genetics

Procurement-Driven Application Scenarios for 3-[(4-Nitrophenyl)sulfamoyl]benzoic Acid


Development of Novel LPA2 GPCR Modulators via Scaffold Diversification

Given its absence from the high-activity SBA agonist series [1], this compound serves as an ideal starting point for a medicinal chemistry campaign aiming to explore new regions of LPA2 receptor space. Its unique meta-sulfamoyl scaffold can be systematically derivatized to probe for antagonistic activity or biased agonism, providing a high likelihood of generating novel intellectual property.

Synthesis of Targeted Covalent Inhibitor (TCI) Libraries via Nitro Reduction

The 4-nitrophenyl group is a privileged synthetic handle. Its selective reduction to a reactive aniline (4-aminophenyl) derivative, followed by acylation, allows for the rapid generation of a library of 3-[(4-substituted-phenyl)sulfamoyl]benzoic acids. This strategy is employed for creating focused chemical libraries to screen against enzyme targets where an electrophilic warhead or extended binding is desired [2].

Physicochemical Probe in Intracellular Target Profiling

With its predicted LogP of 2.80 and ionizable carboxylate group, this compound is well-suited for passive membrane permeation assays and intracellular target engagement studies. It can serve as a paired tool compound alongside more hydrophilic para-substituted sulfamoyl benzoic acid analogs (e.g., LogP 2.20) to deconvolute the impact of lipophilicity on cellular activity and intracellular distribution in a controlled manner .

Negative Control for CTP Inhibitor-Based Metabolic Studies

The structurally similar compound 4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid is a known, selective CTP inhibitor. Since the target compound is not reported to inhibit CTP and has a distinct cytotoxicity profile , it acts as an excellent chemically matched negative control in metabolic assays designed to study mitochondrial citrate transport and its downstream effects on the citric acid cycle.

Quote Request

Request a Quote for 3-[(4-nitrophenyl)sulfamoyl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.